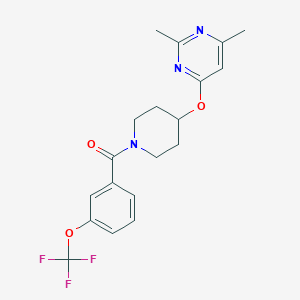

(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone

描述

This compound is a synthetic small molecule characterized by a piperidinyloxy-pyrimidine core linked to a 3-(trifluoromethoxy)phenyl methanone group. Its structure combines a pyrimidine ring (with 2,6-dimethyl substituents) and a piperidine scaffold, which are common in bioactive molecules targeting enzymes or receptors. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it relevant for pharmaceutical applications .

属性

IUPAC Name |

[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O3/c1-12-10-17(24-13(2)23-12)27-15-6-8-25(9-7-15)18(26)14-4-3-5-16(11-14)28-19(20,21)22/h3-5,10-11,15H,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONLUSJAXYXOND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC(=CC=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone typically involves multiple steps:

Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through a condensation reaction involving 2,6-dimethylpyrimidine-4-amine and an appropriate aldehyde or ketone under acidic or basic conditions.

Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution, where the pyrimidine derivative reacts with a piperidine derivative, often in the presence of a base such as sodium hydride or potassium carbonate.

Introduction of the Trifluoromethoxy Phenyl Group: The final step involves coupling the intermediate with a trifluoromethoxy-substituted benzoyl chloride under basic conditions, typically using a base like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems to streamline the process.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Alcohol derivatives of the carbonyl group.

Substitution: Nitro or halogen-substituted derivatives of the aromatic ring.

科学研究应用

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In medicinal chemistry, the compound’s structure suggests potential biological activity. It could be explored for its pharmacological properties, such as binding to specific receptors or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.

作用机制

The mechanism of action of (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group could enhance its binding affinity and specificity due to its electron-withdrawing properties, affecting the compound’s overall pharmacokinetics and dynamics.

相似化合物的比较

Structural Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid pharmacophore design. Below is a systematic comparison with structurally or functionally related molecules:

Table 1: Key Structural Features and Analogues

Key Observations :

Heterocyclic Core : Unlike MFR-a or methylofuran (which feature furan/glutamate systems), the target compound uses a piperidine-pyrimidine core, offering distinct hydrogen-bonding and steric properties .

The trifluoromethoxy group provides electron-withdrawing effects, contrasting with the electron-donating methoxy groups in catechins .

Hybrid Design: The methanone linker differentiates it from ester- or amide-linked analogues (e.g., MFR-a), influencing solubility and metabolic pathways .

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Properties vs. Analogues

Key Findings :

- Lack of H-bond donors may reduce off-target interactions compared to polyphenols like EGCG, which exhibit promiscuous binding .

Functional and Binding Comparisons

Similarity Coefficients and Chemoinformatics

Using Tanimoto coefficients (a common metric for structural similarity), the target compound shares <30% similarity with MFR-a or catechins due to divergent core structures . However, subgraph isomorphism analysis (graph-based comparison) identifies shared motifs:

- The pyrimidine ring overlaps with nucleotide-like structures in MFR-a .

- The trifluoromethoxy group mirrors electron-deficient aromatic systems in kinase inhibitors (e.g., EGFR inhibitors) .

Research Implications and Gaps

- Synthetic Feasibility : The compound’s complexity (e.g., trifluoromethoxy group) may pose challenges in large-scale synthesis compared to simpler analogues.

- Biological Data: No direct activity data is available in the provided evidence.

生物活性

The compound (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

Chemical Structure and Properties

This compound can be characterized by the following molecular formula:

- Molecular Formula : C19H25N5O3

- Molecular Weight : 371.441 g/mol

The structure features a pyrimidine core, a piperidine ring, and a trifluoromethoxy phenyl group, which are significant for its biological interactions.

Synthesis Overview

The synthesis of this compound typically involves several key steps:

- Formation of the 2,6-Dimethylpyrimidin-4-yloxy Intermediate : Reaction of 2,6-dimethylpyrimidine with a suitable halogenating agent.

- Piperidine Ring Formation : Cyclization reaction to create the piperidine structure.

- Coupling Reaction : Connecting the piperidine with the pyrimidine intermediate.

- Trifluoromethoxy Group Introduction : Finalizing the structure through substitution reactions.

Biological Activity

Research indicates that compounds similar to (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone exhibit various biological activities:

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(2-(4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one | Similar piperidine and pyrimidine structures | Antioxidant, anti-inflammatory |

| Pyrimethamine | Antimalarial pyrimidine derivative | Antiprotozoal activity |

| 5-Fluorouracil | Fluorinated pyrimidine used in cancer therapy | Anticancer activity |

These compounds suggest that the target compound may have potential applications in treating infections and cancers due to its structural similarities with known bioactive molecules.

Tyrosinase Inhibition

A notable area of investigation is the compound's effect on tyrosinase (TYR), an enzyme involved in melanin production. In a study evaluating derivatives of piperazine compounds, certain analogs demonstrated significant inhibitory effects on TYR activity with IC50 values as low as 0.18 μM, indicating strong potential for antimelanogenic applications without cytotoxic effects . The docking analysis suggested these compounds bind competitively to the active site of TYR, preventing substrate binding .

Case Studies

-

In Vitro Studies on Melanin Production :

- A study involving B16F10 melanoma cells showed that compounds structurally related to our target inhibited melanin production effectively while maintaining cell viability .

- The mechanism of action was linked to competitive inhibition of TYR, affirming the role of structural modifications in enhancing biological activity.

- Antimicrobial Efficacy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。